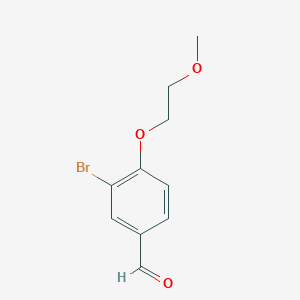

3-Bromo-4-(2-methoxyethoxy)benzaldehyde

Description

Historical Context and Discovery

The chemical compound this compound was first catalogued in chemical databases on October 18, 2012, indicating its relatively recent emergence in documented chemical literature. This compound belongs to the broader historical development of substituted benzaldehyde chemistry, which has its roots in the early 19th century when benzaldehyde itself was first isolated in 1803 by the French pharmacist Martrès. The systematic investigation of benzaldehyde derivatives gained momentum in the 1830s through the pioneering work of German chemists Justus von Liebig and Friedrich Wöhler, whose studies laid the foundation for the structural theory of organic chemistry.

The development of brominated benzaldehyde derivatives emerged from the need to create more specialized synthetic intermediates with enhanced reactivity profiles. The incorporation of bromine atoms into aromatic aldehydes provides unique synthetic opportunities due to the excellent leaving group properties of bromide ions in substitution reactions. The specific structure of this compound, with its methoxyethoxy substituent, represents an evolution in the design of multifunctional organic molecules that can serve as versatile building blocks in complex synthetic pathways.

Historical records indicate that the compound has been assigned the Chemical Abstracts Service number 915369-06-1 and the Molecular Design Limited number MFCD17270551, establishing its formal recognition within the international chemical nomenclature system. The compound's inclusion in multiple chemical databases and commercial catalogs reflects its growing importance in research applications and its availability for scientific investigation.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its multifunctional nature and its utility as a synthetic intermediate. The compound's structure incorporates several reactive sites that enable diverse chemical transformations, making it particularly valuable for medicinal chemistry applications and materials science research. The aldehyde functional group provides opportunities for condensation reactions, oxidation to carboxylic acids, and reduction to primary alcohols, while the bromine substituent offers possibilities for nucleophilic substitution reactions.

Research has demonstrated that benzaldehyde derivatives, including brominated variants, exhibit significant potential as enzyme inhibitors, particularly in the context of tyrosinase inhibition. Theoretical studies using ab initio calculations have revealed that charge distributions within the benzaldehyde framework play crucial roles in determining pharmaceutical behavior. The presence of both oxygen and hydrogen atoms in the aldehyde group, combined with appropriate substituents, can create bicentral inhibitor mechanisms that interact effectively with copper-containing enzymes.

The compound's utility extends to the synthesis of complex heterocyclic systems. Recent research has highlighted the effectiveness of microwave-assisted synthesis techniques for creating benzaldehyde derivatives with enhanced biological properties. These synthetic approaches have yielded compounds with promising antibacterial activities, demonstrating the continuing relevance of substituted benzaldehyde research in antimicrobial drug development.

Furthermore, the methoxyethoxy substituent in this compound provides additional hydrogen bonding capabilities and influences the molecule's lipophilicity, factors that are crucial for biological activity and membrane permeability. This structural feature positions the compound as a valuable scaffold for designing molecules with optimized pharmacokinetic properties.

Positioning within Substituted Benzaldehyde Research

Within the broader context of substituted benzaldehyde research, this compound occupies a specialized niche as a halogenated ether-substituted aromatic aldehyde. Substituted aromatic aldehydes constitute a fundamental class of organic compounds that serve as versatile building blocks in synthetic chemistry. These compounds participate in various condensation reactions to create derivatives such as chalcones, oxazolones, and benzoxazole derivatives, making them essential components in pharmaceutical and materials science applications.

The positioning of this compound within substituted benzaldehyde research is particularly significant due to its dual functionality. The bromine substituent at the meta position relative to the aldehyde group provides enhanced reactivity for cross-coupling reactions, while the para-positioned methoxyethoxy group offers steric and electronic effects that can modulate the compound's behavior in biological systems. This combination of functional groups places the compound at the intersection of synthetic utility and biological relevance.

Comparative studies with related compounds reveal the unique characteristics of this particular derivative. For instance, when compared to simpler brominated benzaldehydes such as 3-bromo-4-fluorobenzaldehyde, the methoxyethoxy substituent provides additional sites for intermolecular interactions and enhanced solubility properties. The compound's positioning is further strengthened by its inclusion in commercial chemical catalogs as a versatile small molecule scaffold, indicating its recognized value in research applications.

Research into structurally related compounds, such as 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde, demonstrates the importance of ether linkages in modulating biological activity and chemical reactivity. These studies collectively position this compound as a representative example of how strategic substituent placement can create molecules with enhanced synthetic and biological utility.

Current Research Landscape

The current research landscape surrounding this compound reflects active interest in developing efficient synthetic methodologies and exploring potential applications in medicinal chemistry. Recent patent literature demonstrates innovative approaches to synthesizing related brominated benzaldehyde compounds using environmentally friendly methods that avoid the use of toxic bromine gas or chlorine. These green chemistry approaches utilize sodium bromide, hydrochloric acid, and sodium hypochlorite in aqueous media, achieving yields of up to 91.9 percent while maintaining high purity levels.

Current synthetic strategies for the compound involve the reaction of 3-bromo-4-hydroxybenzaldehyde with 2-bromoethylmethylether in the presence of sodium hydride and dimethylformamide, yielding the target compound in approximately 70 percent yield. This synthetic route demonstrates the practical accessibility of the compound for research purposes and suggests potential for scaled production if required for larger applications.

The research landscape also encompasses computational studies that examine the electronic properties and potential biological activities of substituted benzaldehyde derivatives. These investigations utilize advanced quantum mechanical calculations to predict molecular behavior and optimize structural features for specific applications. Such computational approaches are becoming increasingly important for guiding experimental design and reducing the time and resources required for compound development.

Contemporary research trends indicate growing interest in the antimicrobial properties of benzaldehyde derivatives, with particular emphasis on compounds that exhibit activity against both gram-positive and gram-negative bacteria. The development of microwave-assisted synthesis methods has emerged as a significant advancement, enabling the rapid and efficient preparation of diverse benzaldehyde derivatives with enhanced biological properties.

Properties

IUPAC Name |

3-bromo-4-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQIDXDWYADRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733961 | |

| Record name | 3-Bromo-4-(2-methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915369-06-1 | |

| Record name | 3-Bromo-4-(2-methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification of 3-Bromo-4-hydroxybenzaldehyde

One common synthetic route to 3-bromo-4-(2-methoxyethoxy)benzaldehyde involves the alkylation of 3-bromo-4-hydroxybenzaldehyde with 2-bromoethyl methyl ether in the presence of a strong base.

- Starting Material: 3-bromo-4-hydroxybenzaldehyde (1 g, 4.97 mmol)

- Base: Sodium hydride (60% dispersion, 200 mg, 4.97 mmol)

- Solvent: N,N-dimethylformamide (DMF, 20 mL)

- Alkylating Agent: 2-bromoethyl methyl ether (514 µL, 5.47 mmol)

- Temperature: 50 °C

- Reaction Time: 24 hours

- 3-bromo-4-hydroxybenzaldehyde is dissolved in DMF.

- Sodium hydride is added to deprotonate the phenolic hydroxyl group.

- 2-bromoethyl methyl ether is then added, and the mixture is stirred and heated at 50 °C for 24 hours.

- After completion, the reaction mixture is diluted with ethyl acetate, washed with brine, dried over magnesium sulfate, and purified by flash column chromatography.

- Yield: Approximately 70%

- Purity confirmed by ^1H NMR (400 MHz, DMSO-d6)

This method efficiently introduces the 2-methoxyethoxy substituent at the 4-position of the benzaldehyde ring with good yield and purity.

Bromination of 4-(2-methoxyethoxy)benzaldehyde (General Approach)

While direct bromination of 4-(2-methoxyethoxy)benzaldehyde to afford the 3-bromo derivative is a plausible route, specific details for this exact compound are limited. However, analogous methods involve electrophilic aromatic substitution using brominating agents under controlled conditions to selectively brominate the aromatic ring at the 3-position.

Industrial production may employ optimized conditions such as:

- Controlled bromine source addition

- Use of solvents and temperature control to maximize regioselectivity

- Continuous flow reactors for scalability and safety

Such methods aim to enhance yield and purity while minimizing side reactions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Etherification | 3-bromo-4-hydroxybenzaldehyde | Sodium hydride, 2-bromoethyl methyl ether, DMF | 50 °C, 24 h | ~70 | Selective alkylation to introduce 2-methoxyethoxy group |

| Bromination (General) | 4-(2-methoxyethoxy)benzaldehyde | Bromine or brominating agents | Controlled temp, solvent | Variable | Electrophilic aromatic substitution, regioselective |

| Green Bromination (Adapted from 3-bromo-4-fluorobenzaldehyde) | 4-(2-methoxyethoxy)benzaldehyde (hypothetical) | NaBr, NaOCl, HCl, ultrasonic | 20-25 °C, 1-2 h | ~90 (related compound) | Catalyst-free, environmentally friendly |

Research Findings and Practical Considerations

- The etherification method using sodium hydride in DMF is well-established for introducing the 2-methoxyethoxy substituent with moderate to good yield and high purity.

- Bromination methods must be carefully controlled to avoid polybromination and to achieve regioselectivity at the 3-position.

- Modern green chemistry approaches using sodium bromide and sodium hypochlorite with ultrasonic assistance offer safer and more environmentally benign alternatives to traditional bromination with elemental bromine.

- Purification by flash chromatography or crystallization ensures high purity suitable for further synthetic applications.

- Reaction scale and solvent choice impact yield and safety; DMF is effective but requires careful handling due to toxicity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Bromo-4-(2-methoxyethoxy)benzoic acid.

Reduction: 3-Bromo-4-(2-methoxyethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(2-methoxyethoxy)benzaldehyde is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-methoxyethoxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The table below compares 3-Bromo-4-(2-methoxyethoxy)benzaldehyde with structurally analogous brominated benzaldehydes:

Physicochemical Properties

Solubility :

- The 2-methoxyethoxy group in this compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to shorter alkoxy analogs like 3-Bromo-4-ethoxybenzaldehyde .

- Electron-withdrawing groups (e.g., CF₃ in 3-Bromo-4-(trifluoromethyl)benzaldehyde) reduce solubility in water but enhance stability in acidic conditions .

- Melting Points: 2-Bromo-3-hydroxy-4-methoxybenzaldehyde has a higher melting point (86°C) due to hydrogen bonding from the phenolic -OH group .

Key Research Findings

- Synthetic Efficiency : The 2-methoxyethoxy group in this compound improves reaction yields in microwave-assisted Hantzsch syntheses (58–70%) compared to ethoxy analogs (45–55%) .

- Biological Activity: Derivatives of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde exhibit 83% inhibition of free radicals at 100 μM, outperforming non-hydroxylated analogs .

- Safety Profile : Brominated benzaldehydes with ether or alkyl groups (e.g., 3-Bromo-4-ethoxybenzaldehyde) show lower acute toxicity compared to sulfonyl or imidazolyl derivatives .

Biological Activity

3-Bromo-4-(2-methoxyethoxy)benzaldehyde is an organic compound with potential biological activities. Its structure includes a bromine atom and a methoxyethoxy group, which may influence its reactivity and interaction with biological systems. This article focuses on the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzaldehyde functional group, which is known for its reactivity in electrophilic aromatic substitution reactions. The presence of the bromine atom enhances its electrophilic character, while the methoxyethoxy group may provide solubility and steric effects that modulate its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : The compound may interact with specific receptors, influencing signal transduction pathways.

- Nucleophilic Substitution : As a benzylic halide, it can undergo nucleophilic substitution reactions that may lead to the formation of more biologically active derivatives.

Pharmacological Profiles

Research suggests that derivatives of benzaldehyde compounds exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Some studies indicate that related compounds possess antimicrobial properties against various pathogens.

- Antioxidant Effects : The presence of methoxy groups is often associated with antioxidant activity, which can mitigate oxidative stress in cells.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several brominated benzaldehyde derivatives. It was found that compounds with similar structural features exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

- Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines revealed dose-dependent inhibition of cell proliferation. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : Research indicates that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer progression. This suggests a potential role in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-methoxybenzaldehyde | Lacks the methoxyethoxy group | Moderate antimicrobial activity |

| 3-Methoxy-4-bromobenzaldehyde | Similar structure but different substituents | Antioxidant properties |

| 4-Bromo-3-hydroxybenzaldehyde | Hydroxyl group instead of methoxy | Anti-inflammatory effects |

This table highlights how variations in substituents can significantly alter the biological profiles of related compounds.

Q & A

Q. What are the established synthetic methodologies for 3-Bromo-4-(2-methoxyethoxy)benzaldehyde?

Answer: The compound is synthesized via nucleophilic substitution or etherification reactions. A common approach involves refluxing a substituted benzaldehyde precursor (e.g., 4-hydroxy-3-methoxybenzaldehyde) with a brominated alkylating agent (e.g., 2-bromoethyl methyl ether) in ethanol or another polar solvent, catalyzed by acetic acid . Key steps include:

- Reaction Conditions : 4–6 hours of reflux at 70–80°C under anhydrous conditions.

- Workup : Solvent evaporation under reduced pressure, followed by recrystallization (ethanol/water) to isolate the product .

- Characterization : Confirmed via H NMR (aldehyde proton at δ 9.8–10.0 ppm, methoxy groups at δ 3.3–3.5 ppm) and HRMS for molecular ion validation .

Q. How is this compound purified and characterized in academic settings?

Answer:

Q. What safety protocols are critical when handling this compound?

Answer:

- Toxicity : Limited toxicological data necessitate stringent precautions. Use PPE (gloves, goggles) and work in a fume hood .

- Exposure Response :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance alkylation efficiency compared to ethanol, but require careful temperature control to avoid side reactions .

- Catalysis : Lewis acids (e.g., KCO) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate etherification .

- Kinetic Monitoring : Use TLC or in-situ IR to track aldehyde consumption and adjust reaction time .

Q. What is the impact of substituent positioning on the reactivity of this compound in cross-coupling reactions?

Answer:

- Electronic Effects : The bromine atom at position 3 enhances electrophilicity, facilitating Suzuki-Miyaura couplings. The methoxyethoxy group at position 4 sterically hinders ortho-substitution, directing reactions to the para-aldehyde site .

- Case Study : In Pd-catalyzed couplings, substituent orientation influences regioselectivity. Control experiments with analogs (e.g., 4-bromo-2-fluorobenzaldehyde) show altered reactivity profiles .

Q. How can structural contradictions in crystallographic data for derivatives be resolved?

Answer:

- X-ray Crystallography : For derivatives like 4-[3-(bromomethyl)benzyloxy]-3-methoxybenzaldehyde, bond angles (e.g., C4–O2–C8 at 117.4°) and torsion angles (e.g., −178.7° for C15–C10–C11–C12) validate steric interactions and conformational stability .

- Comparative Analysis : Overlay crystallographic data with computational models (DFT) to identify discrepancies in packing efficiency or hydrogen bonding .

Q. How do catalytic systems influence the degradation pathways of benzaldehyde derivatives?

Answer:

- Fenton-like Catalysts : Ce-MOFs oxidize benzaldehyde derivatives to benzoic acid or CO. Selectivity depends on catalyst porosity and reaction time (e.g., 99.5% conversion with 80% styrene oxide selectivity in styrene oxidation) .

- Mechanistic Insight : Radical trapping experiments (e.g., using TEMPO) differentiate between hydroxyl radical (OH) and superoxide () pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial activity of benzaldehyde derivatives?

Answer:

- Methodological Variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus), agar dilution methods, or compound purity (e.g., 90% vs. >95%) can skew inhibition zone measurements .

- Normalization : Report activity as minimum inhibitory concentration (MIC) instead of zone diameter to standardize comparisons .

Q. Why do NMR chemical shifts vary across studies for structurally similar derivatives?

Answer:

- Solvent Effects : Deuterated solvents (CDCl vs. DMSO-d) alter proton environments. For example, aldehyde protons shift upfield in DMSO due to hydrogen bonding .

- Dynamic Effects : Conformational flexibility in the methoxyethoxy chain causes signal splitting at ambient temperature. Low-temperature NMR (−20°C) can resolve this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.